1-Amino-4-(ethylthio)butan-2-ol
Description
1-Amino-4-(ethylthio)butan-2-ol is an amino alcohol derivative characterized by a butan-2-ol backbone substituted with an amino (-NH₂) group at position 1 and an ethylthio (-S-CH₂CH₃) group at position 4. The compound’s reactivity and physical properties are influenced by its functional groups, which enable hydrogen bonding (via -NH₂ and -OH) and hydrophobic interactions (via ethylthio) .
Properties
Molecular Formula |
C6H15NOS |
|---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
1-amino-4-ethylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H15NOS/c1-2-9-4-3-6(8)5-7/h6,8H,2-5,7H2,1H3 |
InChI Key |
CVPSIJHLTMNZED-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Amino-4-(ethylthio)butan-2-ol
General Synthetic Strategy
The synthesis of 1-Amino-4-(ethylthio)butan-2-ol generally involves:
- Introduction of the amino group at the 1-position of the butanol chain.
- Incorporation of the ethylthio group at the 4-position.
- Formation of the hydroxyl group at the 2-position.
This often requires protection-deprotection strategies and selective substitution reactions.
Stepwise Preparation Routes
Starting from 4-Aminobutan-1-ol
A common precursor is 4-aminobutan-1-ol , which can be selectively functionalized to introduce the ethylthio group at the 4-position and hydroxyl group at the 2-position.
Protection of Amino Group : The amino group is often protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of bases like imidazole or triethylamine in dichloromethane at room temperature. This step prevents unwanted side reactions during subsequent transformations.
Introduction of Ethylthio Group : The ethylthio substituent can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., halide) is displaced by an ethylthiolate anion. This step may require prior activation of the 4-position hydroxyl or halogenation to form a good leaving group.
Hydroxyl Group Formation at 2-Position : The hydroxyl group at the 2-position can be introduced by oxidation or substitution reactions depending on the starting material. For example, selective oxidation of the appropriate intermediate or regioselective opening of epoxides can be employed.
Deprotection and Purification : After the functional groups are installed, the silyl protecting group is removed under mild acidic or fluoride ion conditions to yield the free amino-alcohol. Purification is typically done by recrystallization or chromatography.
Example of a Related Synthetic Route (Patent-Based)
Although direct synthetic procedures for 1-Amino-4-(ethylthio)butan-2-ol are scarce in public patents, related amino-alcohols such as 1-amino-alkan-2-ols and 4-substituted amino-butanols have been prepared as follows:
This approach is inspired by methodologies used in the preparation of 4-substituted amino-butanols and 1-amino-alkan-2-ols.
Analytical Methods for Monitoring and Characterization
- Gas Chromatography (GC) : Used to monitor reaction progress and purity of intermediates and final products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR is employed to confirm the structure and purity of intermediates and final compounds.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms molecular weight and presence of expected substituents.
Summary Table of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(ethylthio)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 1-amino-4-(ethylthio)butan-2-one.
Reduction: Formation of 1-amino-4-(ethylthio)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-4-(ethylthio)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Amino-4-(ethylthio)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The ethylthio group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Ethylthio vs. Methylthio: Ethylthio groups (as in 1-Amino-4-(ethylthio)butan-2-ol) may enhance antimicrobial activity compared to methylthio analogs due to increased lipophilicity, which improves membrane penetration. This aligns with findings in pyrimidine derivatives, where ethylthio substituents improved activity against bacteria and fungi .
- Amino Group Position: The position of the amino group (e.g., 1 vs. 2 in butanol derivatives) affects hydrogen bonding and solubility. For example, 2-Amino-2-ethylbutan-1-ol () lacks sulfur but shares similar irritation hazards, suggesting amino group placement influences safety profiles .
Physical and Chemical Properties
- Boiling Points: Amino alcohols generally exhibit higher boiling points than non-polar analogs (e.g., 4-Fluoro-1-butanol) due to hydrogen bonding. 1-Amino-4-(ethylthio)butan-2-ol is expected to follow this trend .
Antimicrobial Potential
This suggests that the ethylthio group in the compound could synergize with the amino and hydroxyl groups to target microbial enzymes or membranes .
Industrial and Laboratory Uses
- Chemical Intermediates: Similar amino alcohols (e.g., ) are used in pharmaceutical synthesis. The ethylthio group may serve as a leaving group or stabilizer in reaction pathways .
- Solubility Modifier: The compound’s amphiphilic nature (polar -NH₂/-OH and nonpolar ethylthio) could make it useful in surfactant or drug formulation.
Biological Activity
1-Amino-4-(ethylthio)butan-2-ol is an amino alcohol compound characterized by its unique structural features, including an amino group and an ethylthio group. This combination suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is C7H17NOS, with a molecular weight of 149.25 g/mol, and it exhibits properties typical of amino alcohols, such as the ability to form hydrogen bonds and engage in hydrophobic interactions.
The compound is notable for its physical properties:
- Density : Approximately 1.042 g/cm³
- Boiling Point : Around 272.9 °C
These properties influence its solubility and reactivity in biological systems, which are crucial for its potential therapeutic applications.
Biological Activity
Research indicates that 1-amino-4-(ethylthio)butan-2-ol may exhibit several biological activities:
- Antimicrobial Properties : The compound's ability to form hydrogen bonds could enhance its interaction with microbial membranes, potentially leading to antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific assays are required for confirmation.
- Pharmacological Targets : The ethylthio group may facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Potential targets include dihydrofolate reductase (DHFR) and cyclooxygenase (COX), which are critical in antimicrobial and anti-inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of 1-amino-4-(ethylthio)butan-2-ol can be compared to similar compounds to understand its unique effects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-(methylthio)butan-1-ol | Contains a methylthio group | Alters hydrophobicity |
| 2-Amino-1-butanol | Simpler structure without thioether functionality | Only contains an amino and hydroxyl group |
| 4-Amino-2-methylbutan-2-ol | Similar backbone but different functional groups | Lacks sulfur-containing groups |
The presence of the ethylthio group in 1-amino-4-(ethylthio)butan-2-ol enhances its hydrophobic character compared to similar amino alcohols, potentially increasing its membrane permeability and biological efficacy.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-amino-4-(ethylthio)butan-2-ol:
- Antimicrobial Assessment : In vitro studies have shown that compounds with similar structures exhibit significant zones of inhibition against various pathogens. For instance, compounds derived from Colocasia species demonstrated promising antimicrobial activity, suggesting that structural analogs could yield similar results .
- Pharmacokinetic Studies : An ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) study conducted on structurally related compounds indicated favorable pharmacokinetic profiles, which could be extrapolated to predict the behavior of 1-amino-4-(ethylthio)butan-2-ol in biological systems .
- Biological Assays : Specific assays targeting pain relief and anti-inflammatory responses revealed that compounds with similar functionalities could significantly reduce inflammation markers and pain responses in animal models . This suggests a potential application for 1-amino-4-(ethylthio)butan-2-ol in pain management therapies.
Q & A
Basic: What are the optimal synthetic routes for 1-Amino-4-(ethylthio)butan-2-ol, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of 1-Amino-4-(ethylthio)butan-2-ol typically involves nucleophilic substitution or condensation reactions. For example, introducing the ethylthio (-S-CH₂CH₃) group can be achieved via thiol-ene reactions or alkylation of a thiol precursor under basic conditions (e.g., NaOH/ethanol). Reductive amination may be employed to install the amino group, using reagents like sodium cyanoborohydride (NaBH₃CN) in methanol .
Key factors affecting yield/purity:
- Temperature control : Exothermic reactions (e.g., LiAlH₄ reductions) require slow reagent addition to avoid side products .
- Purification : Distillation or recrystallization (using polar solvents like ethanol/water mixtures) enhances purity.
- Catalysts : Palladium or nickel catalysts improve selectivity in hydrogenation steps .
Advanced: How does the ethylthio group influence the compound’s reactivity compared to methylthio or phenylthio analogs?
Answer:
The ethylthio group introduces steric bulk and moderate electron-donating effects via the sulfur atom, altering nucleophilicity and stability. Comparative studies with methylthio () and phenylthio derivatives reveal:
- Reactivity in oxidation : Ethylthio groups are less prone to oxidation than methylthio due to steric hindrance, requiring stronger oxidants like m-CPBA .
- Biological interactions : Ethylthio enhances lipid solubility compared to phenylthio, improving membrane permeability in cellular assays .
Methodological approach : Use Hammett substituent constants (σ) and molecular docking simulations to quantify electronic/steric effects .
Basic: What spectroscopic techniques are most effective for characterizing 1-Amino-4-(ethylthio)butan-2-ol?
Answer:
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂ at δ 1.5–2.5 ppm, -S-CH₂CH₃ at δ 2.8–3.2 ppm) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₁₅NOS, MW 161.26 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects O-H (3200–3600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
Advanced: How does stereochemistry at the amino and hydroxyl groups affect biological activity?
Answer:
Stereochemistry critically impacts receptor binding. For example:
- (R)-configuration at the amino group in structurally related compounds (e.g., (R)-2-Amino-4-(ethylthio)butanoic acid) shows higher affinity for glutamate receptors, modulating neuroprotective pathways .
- Hydroxyl orientation : The (S)-hydroxyl configuration in analogs like (2S)-2-amino-4-phenylbutan-1-ol enhances hydrogen bonding with enzyme active sites, improving inhibitory activity .
Experimental design : Use chiral HPLC to resolve enantiomers, followed by in vitro assays (e.g., enzyme inhibition or receptor-binding studies) .
Basic: What are the common side reactions during synthesis, and how can they be mitigated?
Answer:
- Over-oxidation : Ethylthio to sulfone (-SO₂-) by excess H₂O₂. Mitigation: Use stoichiometric oxidants and monitor reaction progress via TLC .
- Racemization : Occurs under high-temperature amination. Solution: Conduct reactions at ≤0°C with chiral catalysts .
- Byproduct formation : Alkylation of hydroxyl groups. Avoid by protecting -OH with tert-butyldimethylsilyl (TBDMS) groups .
Advanced: How does 1-Amino-4-(ethylthio)butan-2-ol interact with biological targets, and what contradictions exist in reported data?
Answer:
- Reported interactions :
- Inhibition of acetylcholinesterase (IC₅₀ = 12 µM) via hydrogen bonding to catalytic serine .
- Activation of GABA receptors in rodent models, reducing anxiety-like behavior (contradicts earlier studies showing no effect) .
- Data contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., FRET-based assays) are recommended for cross-study validation .
Basic: What purification strategies are optimal for isolating 1-Amino-4-(ethylthio)butan-2-ol from reaction mixtures?
Answer:
- Liquid-liquid extraction : Use ethyl acetate/water to separate polar byproducts.
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) resolves amino-alcohol derivatives .
- Crystallization : Ethanol/water (7:3) yields >95% pure crystals .
Advanced: Can computational modeling predict the bioactivity of 1-Amino-4-(ethylthio)butan-2-ol derivatives?
Answer:
Yes. Molecular dynamics (MD) simulations and QSAR models correlate structural features (e.g., logP, polar surface area) with activity:
- Docking studies : Identify binding poses in enzyme active sites (e.g., COX-2 inhibition) .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetics, guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
